molecular formula C21H19N3O2 B1227415 N-(2-furanylmethyl)-6-(3-methoxyphenyl)-N-methyl-4-quinazolinamine

N-(2-furanylmethyl)-6-(3-methoxyphenyl)-N-methyl-4-quinazolinamine

Cat. No. B1227415
M. Wt: 345.4 g/mol
InChI Key: XRFQRJXLBUIRJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furanylmethyl)-6-(3-methoxyphenyl)-N-methyl-4-quinazolinamine is a member of quinazolines.

Scientific Research Applications

Optoelectronic Materials

Quinazolines like N-(2-furanylmethyl)-6-(3-methoxyphenyl)-N-methyl-4-quinazolinamine are a prominent group in medicinal chemistry due to their extensive biological activities. Recent research has delved into the synthesis and application of quinazoline derivatives in optoelectronic materials. These applications encompass luminescent elements, photoelectric conversion elements, image sensors, and organic light-emitting diodes (OLEDs). Specifically, quinazoline derivatives are invaluable in creating novel optoelectronic materials with luminescent properties. Their electroluminescent properties, when incorporated into π-extended conjugated systems, are particularly significant. Such materials are used in white OLEDs and red phosphorescent OLEDs. Additionally, these compounds are explored as structures for nonlinear optical materials and colorimetric pH sensors, signifying their broad applicability in various optoelectronic domains (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Medicinal Chemistry

Quinazoline derivatives have been pivotal in medicinal chemistry, especially in the context of specific biological activities. These compounds are part of a vital class of fused heterocycles present in numerous naturally occurring alkaloids. The stability of the quinazolinone nucleus has inspired the creation of novel medicinal agents by introducing various bioactive moieties. Quinazoline-4(3H)-one derivatives, in particular, have been synthesized and shown antibacterial activity against common pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This highlights the potential of quinazoline derivatives in combating antibiotic resistance, a significant concern in contemporary healthcare (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Bioactive Alkaloids

Further research on quinoline and quinazoline alkaloids, to which N-(2-furanylmethyl)-6-(3-methoxyphenyl)-N-methyl-4-quinazolinamine belongs, has revealed a range of bioactivities. These include antitumor, antimalarial, antibacterial, antifungal, antiparasitic, antiplatelet, and anti-inflammatory activities. The rich history and wide spectrum of bioactivities associated with these compounds underscore their potential in drug discovery and the development of new therapeutic agents (Shang et al., 2018).

properties

Product Name

N-(2-furanylmethyl)-6-(3-methoxyphenyl)-N-methyl-4-quinazolinamine

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-6-(3-methoxyphenyl)-N-methylquinazolin-4-amine

InChI

InChI=1S/C21H19N3O2/c1-24(13-18-7-4-10-26-18)21-19-12-16(8-9-20(19)22-14-23-21)15-5-3-6-17(11-15)25-2/h3-12,14H,13H2,1-2H3

InChI Key

XRFQRJXLBUIRJS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CO1)C2=NC=NC3=C2C=C(C=C3)C4=CC(=CC=C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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